

A Technical Guide to 4-(Methoxymethyl)benzaldehyde for Advanced Research and Development

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Compound of Interest

Compound Name: **4-(Methoxymethyl)benzaldehyde**

Cat. No.: **B1609720**

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This guide provides an in-depth exploration of **4-(Methoxymethyl)benzaldehyde**, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. We will delve into its commercial availability, synthetic pathways, key chemical properties, and its role as a valuable building block in the creation of complex molecules. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights grounded in established chemical principles.

Introduction: The Molecular Profile of 4-(Methoxymethyl)benzaldehyde

4-(Methoxymethyl)benzaldehyde, with the CAS number 7329-92-2, is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxymethyl group at the para position. This structural feature, the presence of an ether linkage benzylic to the aldehyde, imparts unique reactivity and solubility properties that make it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of **4-(Methoxymethyl)benzaldehyde**

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]
Appearance	Liquid	Fluorochem[2]
Boiling Point	61°C	Fluorochem[2]
CAS Number	7329-92-2	PubChem[1]

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. The methoxymethyl group, on the other hand, can influence the electronic properties of the aromatic ring and provide a site for further functionalization or act as a stable protecting group under certain conditions.

Commercial Availability and Procurement

4-(Methoxymethyl)benzaldehyde is commercially available from various chemical suppliers, typically offered at a research-grade purity. When sourcing this reagent, it is crucial to consider the purity specifications and the supplier's quality control measures to ensure reproducibility in experimental work.

Table 2: Representative Commercial Suppliers of **4-(Methoxymethyl)benzaldehyde**

Supplier	Purity Specification	Notes
Fluorochem	≥95%	Offered as a liquid.[2]
Various Research Chemical Suppliers	Typically ≥95%	Availability and lead times may vary. It is advisable to request a certificate of analysis.

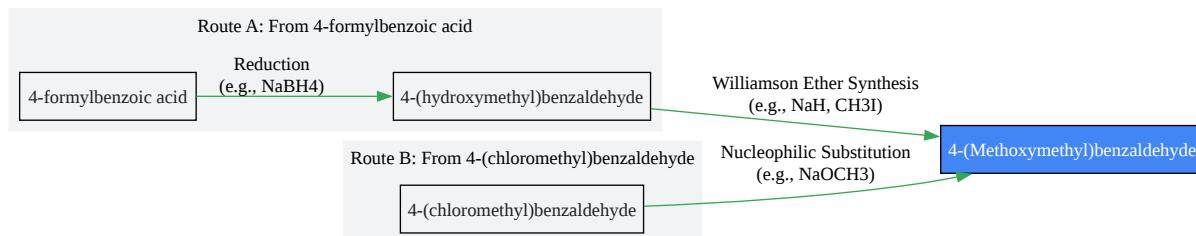
For researchers embarking on large-scale synthesis or cGMP manufacturing, it is recommended to engage with suppliers who can provide detailed analytical data, including NMR, GC-MS, and IR spectroscopy, to confirm the identity and purity of the material.

Synthesis of 4-(Methoxymethyl)benzaldehyde: A Practical Laboratory Protocol

While several synthetic routes to **4-(Methoxymethyl)benzaldehyde** can be envisaged, a common and reliable laboratory-scale preparation involves the Williamson ether synthesis. This method offers a straightforward approach utilizing readily available starting materials. The following protocol is a representative example based on this well-established reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Synthetic Scheme

The synthesis can proceed in two main steps: the conversion of 4-formylbenzoic acid to 4-(hydroxymethyl)benzaldehyde, followed by the methylation of the benzylic alcohol. A more direct approach starts from the commercially available 4-(chloromethyl)benzaldehyde.



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Caption: Synthetic routes to **4-(Methoxymethyl)benzaldehyde**.

Detailed Experimental Protocol (Based on Williamson Ether Synthesis)

This protocol describes the methylation of 4-(hydroxymethyl)benzyl alcohol.

Materials:

- 4-(hydroxymethyl)benzyl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 4-(hydroxymethyl)benzyl alcohol.
- Solvent Addition: Dissolve the starting material in anhydrous THF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
- Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.
- Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

- Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure **4-(Methoxymethyl)benzaldehyde**.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Development

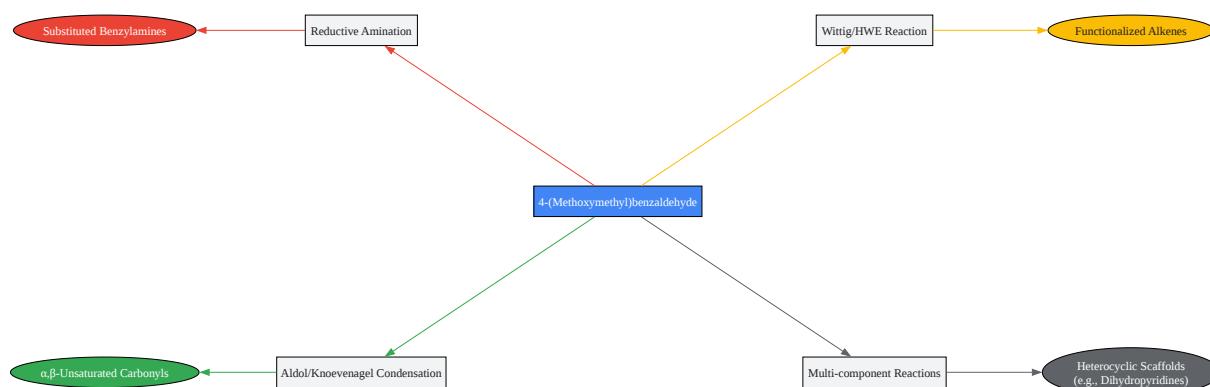
Aromatic aldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The unique structure of **4-(Methoxymethyl)benzaldehyde** makes it a valuable synthon for introducing a substituted benzyl moiety into a target molecule. While direct examples of its use in blockbuster drugs are not widely publicized, its utility can be inferred from the synthesis of structurally related compounds and its potential to participate in key bond-forming reactions.

Role as a Building Block in Bioactive Scaffolds

The aldehyde group of **4-(Methoxymethyl)benzaldehyde** can undergo a variety of transformations to construct complex molecular architectures. For instance, it can participate in:

- Reductive Amination: To form substituted benzylamines, a common motif in many drug candidates.
- Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes, which can be further functionalized.

- Aldol and Knoevenagel Condensations: To form α,β -unsaturated carbonyl compounds, which are versatile intermediates.
- Multi-component Reactions (e.g., Hantzsch Dihydropyridine Synthesis): To rapidly build heterocyclic scaffolds. The Hantzsch reaction is a cornerstone in the synthesis of dihydropyridine calcium channel blockers.[8]



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Caption: Key synthetic transformations of **4-(Methoxymethyl)benzaldehyde**.

Potential in Specific Therapeutic Areas

While a direct line to a marketed drug is not readily available in the public literature, the structural motifs accessible from **4-(Methoxymethyl)benzaldehyde** are prevalent in several classes of therapeutic agents:

- Calcium Channel Blockers: The Hantzsch synthesis, which utilizes aldehydes, is a classic method for preparing dihydropyridine-based calcium channel blockers used in the treatment of hypertension.[9][10] The 4-aryl substituent on the dihydropyridine ring is critical for activity, and **4-(Methoxymethyl)benzaldehyde** could be used to synthesize novel analogs.
- Anticancer Agents: Many anticancer compounds feature complex aromatic and heterocyclic systems. The reactivity of the aldehyde in **4-(Methoxymethyl)benzaldehyde** allows for its incorporation into scaffolds that could interact with biological targets such as kinases or tubulin. For instance, chalcones, which can be synthesized from benzaldehydes, have shown promise as anticancer agents.[11]
- Antiviral Drugs: The synthesis of various antiviral agents involves the construction of complex heterocyclic systems where substituted benzaldehydes can serve as key starting materials.[12][13][14]

Spectroscopic Characterization

Thorough characterization of **4-(Methoxymethyl)benzaldehyde** is essential for its effective use in synthesis. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for **4-(Methoxymethyl)benzaldehyde**

Technique	Key Features	Source
¹ H NMR	Signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons (~7.4-7.8 ppm), benzylic methylene protons (~4.5 ppm), and methoxy protons (~3.4 ppm).	Predicted based on analogous structures
¹³ C NMR	Resonances for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons, benzylic methylene carbon, and methoxy carbon.	Predicted based on analogous structures
IR Spectroscopy	Characteristic absorptions for the aldehyde C=O stretch (~1700 cm ⁻¹), C-H stretch of the aldehyde, and C-O-C ether stretch.	PubChem[1]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) at m/z = 150.17, along with characteristic fragmentation patterns.	PubChem[1]

Conclusion

4-(Methoxymethyl)benzaldehyde is a valuable and commercially available building block for chemical synthesis. Its bifunctional nature, combining the reactivity of an aromatic aldehyde with the stability of a methoxymethyl ether, provides chemists with a versatile tool for the construction of complex molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its potential for creating novel analogs of established drug classes, such as calcium channel blockers, and for the synthesis of new chemical entities in anticancer and antiviral research is significant. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, offers a reliable method for its laboratory-scale preparation. As with any reactive chemical, proper handling and thorough characterization are paramount to its successful application in research and development.

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